2-Isopropenylpyridine
Overview
Description
Scientific Research Applications
Catalytic Processes and Ligand Activity
2-Isopropenylpyridine (2-IP) plays a significant role in catalytic processes. Its reactivity with different ligands and catalysts results in diverse products and applications. For instance, the coupling reaction of 2-IP with 1,5-hexadiene using rhodium catalyst and varying ligands leads to different products, which demonstrates its versatility in synthetic chemistry (Lim, Kang, & Koo, 1999).
Materials Science and Organometallic Catalysis
2-IP, as a component of oligopyridine ligands like terpyridine, finds extensive use in materials science, such as in photovoltaics, and in organometallic catalysis. These applications range from artificial photosynthesis to organic transformations and polymerization reactions (Winter, Newkome, & Schubert, 2011).
Synthesis of Opioids and Pharmaceuticals
In pharmaceutical research, derivatives of 2-IP, like 2-isocyanopyridines, have been used as convertible isocyanides in multicomponent chemistry. An example includes the synthesis of potent opioids such as carfentanil (van der Heijden, Jong, Ruijter, & Orru, 2016).
Synthesis of Polymers and Copolymers
2-IP is also a key monomer in the synthesis of polymers and copolymers. Its incorporation into block copolymers, like butadiene and 2-IP, has been explored to enhance mechanical properties, particularly at high temperatures (Soum, Fontanille, & Aboudalle, 1988).
Development of Bioactive Compounds
2-IP derivatives, such as 2-aminopyridines, are central to the development of bioactive compounds in medicinal chemistry. They serve as a foundation for synthesizing a variety of nitrogen-containing heterocycles with potential therapeutic applications (Bolliger, Oberholzer, & Frech, 2011).
Conclusion2-Isopropenylpyridine's diverse applications in scientific research highlight its significant role in catalysis, materials science, pharmaceuticals, polymer chemistry
Scientific Research Applications of 2-Isopropenylpyridine
1. Catalysis and Ligand Effects
2-Isopropenylpyridine (2-IP) is extensively used in catalysis. For instance, the coupling reaction of 2-IP with 1,5-hexadiene via C-H bond activation produces different products based on the ligands used, indicating its flexible reactivity in catalytic processes (Lim, Kang, & Koo, 1999).
2. Materials Science and Organometallic Chemistry
Terpyridines, which include 2-IP derivatives, have applications in materials science, biomedicinal chemistry, and organometallic catalysis. They are used in processes like artificial photosynthesis and polymerization reactions, demonstrating their versatility in different research fields (Winter, Newkome, & Schubert, 2011).
3. Pharmaceutical Applications
2-Isocyanopyridines, derived from 2-IP, are pivotal in multicomponent pharmaceutical chemistry. They are utilized for the efficient synthesis of complex molecules, such as the potent opioid carfentanil, showcasing their importance in drug synthesis (van der Heijden, Jong, Ruijter, & Orru, 2016).
4. Polymer Synthesis
2-IP plays a crucial role in polymer science. It is used in the synthesis of block copolymers, particularly with butadiene, to enhance their mechanical properties. This application is significant in developing materials with better performance at high temperatures (Soum, Fontanille, & Aboudalle, 1988).
properties
IUPAC Name |
2-prop-1-en-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-7(2)8-5-3-4-6-9-8/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKIORXNEJFOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983720 | |
Record name | 2-(Prop-1-en-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropenylpyridine | |
CAS RN |
6515-13-5 | |
Record name | 2-(1-Methylethenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6515-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropenylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Prop-1-en-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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